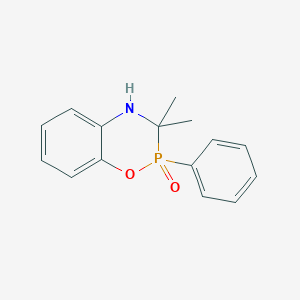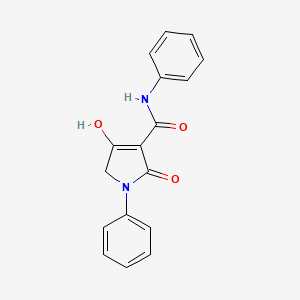![molecular formula C7H3ClF2N4O2 B3001834 3-[Chloro(difluoro)methyl]-8-nitro[1,2,4]triazolo[4,3-a]pyridine CAS No. 477889-58-0](/img/structure/B3001834.png)
3-[Chloro(difluoro)methyl]-8-nitro[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazolo[4,3-a]pyridine derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . They often occur as bi- or three-dentate chelating ligands due to the presence of the lone electron pairs on the nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of these compounds is typically characterized using techniques like NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving these compounds often involve nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using techniques like NMR spectroscopy .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antiviral and Antimicrobial Agents
Compounds similar to 3-[Chloro(difluoro)methyl]-8-nitro[1,2,4]triazolo[4,3-a]pyridine have been synthesized as potential antiviral and antimicrobial agents . These compounds often undergo aromatic nucleophilic substitution reactions to create derivatives that exhibit significant biological activities. For instance, some derivatives have shown promising antiviral activity in plaque-reduction assays and strong in vitro activity against bacterial strains like S. aureus and E. coli .
Pharmaceutical Industry: Drug Development
The triazole ring, a component of the compound , is present in many drug classes, including antibacterial, antifungal, anticancer, and antiviral drugs . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety make these compounds valuable in the development of new pharmaceuticals.
Material Science: Structural Units for Polymers
Triazole-fused compounds have been incorporated into polymers for use in solar cells and as fluorescent probes . The structural versatility of these compounds allows them to be used in the design of materials with specific electronic and optical properties.
Agrochemicals: Fungicides and Pesticides
In the agrochemical industry, triazole derivatives, including those similar to the compound , are used as fungicides . They are effective in controlling a broad range of fungi that affect crops, thus playing a crucial role in food security and agricultural economics.
Biological Research: Antifungal Activities
Some derivatives of 3-[Chloro(difluoro)methyl]-8-nitro[1,2,4]triazolo[4,3-a]pyridine have displayed good antifungal activities against pathogens like Rhizoctonia cerealis . These findings are crucial for developing new treatments for fungal infections.
Insecticidal Applications
The same derivatives that exhibit antifungal properties have also shown insecticidal activity . This dual functionality can be particularly beneficial in developing compounds that can protect crops from both fungal diseases and insect pests.
Analytical Chemistry: Fluorescent Probes
Due to the inherent properties of the triazole ring and its derivatives, these compounds can be used as fluorescent probes in analytical chemistry . They can help in the detection and quantification of various biological and chemical substances.
Synthetic Chemistry: Catalyst-Free Synthesis
In synthetic chemistry, methods have been developed for the catalyst-free synthesis of triazolo[1,5-a]pyridines, which are related to the compound . These methods are eco-friendly and provide a sustainable approach to synthesizing heterocyclic compounds.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[chloro(difluoro)methyl]-8-nitro-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2N4O2/c8-7(9,10)6-12-11-5-4(14(15)16)2-1-3-13(5)6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVADVSJEJGKEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)(F)Cl)C(=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Chloro(difluoro)methyl]-8-nitro[1,2,4]triazolo[4,3-a]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-[(4-Chlorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3001751.png)
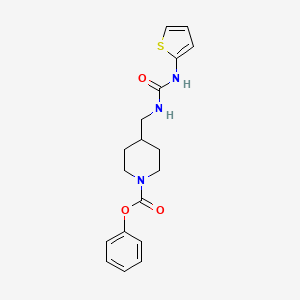
![N-cyclohexyl-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3001754.png)


![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B3001758.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B3001760.png)
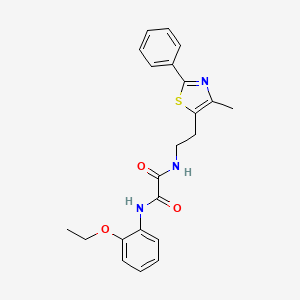
![N-(3,4-dimethoxyphenethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3001762.png)
![benzo[b]thiophen-2-yl((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3001764.png)
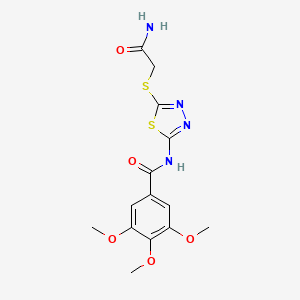
![tert-butyl (1S,4S)-5-(chlorosulfonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3001770.png)
